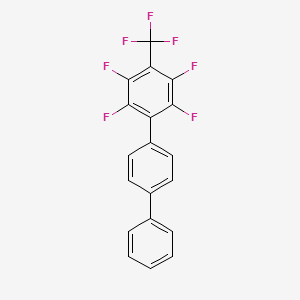![molecular formula C22H26N2O B12627150 1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one CAS No. 919079-82-6](/img/structure/B12627150.png)
1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two dimethylamino groups attached to phenyl rings, which are further connected to a penta-1,4-dien-3-one backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with acetone in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde and ketone react to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine to catalyze the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
科学的研究の応用
1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and organic electronic devices.
作用機序
The mechanism of action of 1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one involves its interaction with molecular targets and pathways within biological systems. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their function and activity. Additionally, the conjugated dienone structure allows for electron delocalization, which can affect the compound’s reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide: An organic dye with similar dimethylamino groups but a different central structure.
Methanone, bis[4-(dimethylamino)phenyl]:
Uniqueness
1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one is unique due to its specific conjugated dienone structure, which imparts distinct electronic properties and reactivity. This uniqueness makes it valuable in applications requiring specific electronic and optical characteristics.
特性
CAS番号 |
919079-82-6 |
|---|---|
分子式 |
C22H26N2O |
分子量 |
334.5 g/mol |
IUPAC名 |
1,5-bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C22H26N2O/c1-17(16-19-8-13-21(14-9-19)24(4)5)22(25)15-10-18-6-11-20(12-7-18)23(2)3/h6-16H,1-5H3 |
InChIキー |
HFFATKVIGWEGTP-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C(=O)C=CC2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene](/img/structure/B12627067.png)
![5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12627070.png)
![3-(4-butoxy-3-ethoxyphenyl)-5-(3-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627076.png)
![(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B12627082.png)
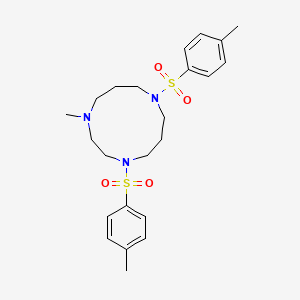
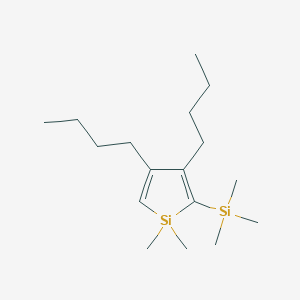
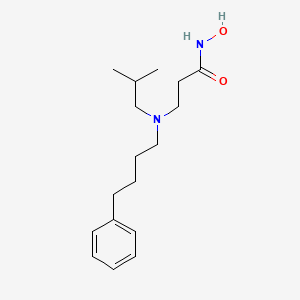
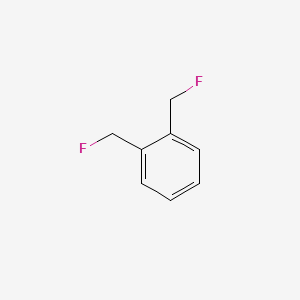

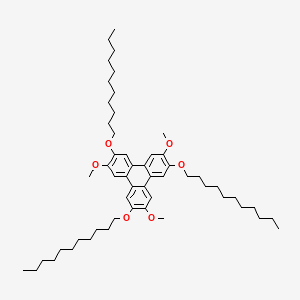


![(11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627134.png)
